molecular formula C7H11N3O B1271204 2-[(3-Aminopyridin-4-yl)amino]ethanol CAS No. 124897-41-2

2-[(3-Aminopyridin-4-yl)amino]ethanol

Cat. No. B1271204
M. Wt: 153.18 g/mol
InChI Key: MKFUJNJNKHEQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Aminopyridin-4-yl)amino]ethanol is a synthetic compound that belongs to the class of amines1. It is also known as 3-AP-OH or TP-881.



Synthesis Analysis

The synthesis of 2-[(3-Aminopyridin-4-yl)amino]ethanol is not explicitly mentioned in the search results. However, a related compound, 2-aminopyrimidine derivatives, were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines2.



Molecular Structure Analysis

The molecular formula of 2-[(3-Aminopyridin-4-yl)amino]ethanol is C7H11N3O1. The molecular weight is 153.18 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-[(3-Aminopyridin-4-yl)amino]ethanol are not detailed in the search results. However, it’s worth noting that pyrimidine derivatives, which are structurally similar to 2-[(3-Aminopyridin-4-yl)amino]ethanol, are known to exhibit diverse types of biological and pharmaceutical activities3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Aminopyridin-4-yl)amino]ethanol are not explicitly mentioned in the search results. However, its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol1.


Scientific Research Applications

Reactivity and Synthesis

  • 2-Aminopyridine, a related compound to 2-[(3-Aminopyridin-4-yl)amino]ethanol, demonstrates significant reactivity in various synthesis reactions. For instance, it has been used in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, showcasing its versatility in chemical synthesis (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Crystal Structure Analysis

  • Research on related aminopyridines has focused on understanding their crystal structures, essential for material science and pharmacology. For example, the structure of diaqua(bis(2-aminopyridine))dinitratocadmium(II) monohydrate was elucidated, providing insights into molecular interactions and arrangement (Tai & Feng, 2008).

Luminescence Studies

  • Aminopyridines, closely related to 2-[(3-Aminopyridin-4-yl)amino]ethanol, have been studied for their luminescence properties. These studies are crucial for developing materials with specific optical properties, such as in the field of photonics (Kimura, Takaoka, & Nagai, 1977).

Coordination Chemistry and Complex Formation

  • The ability of aminopyridines to form complexes with metals has been explored. These complexes have potential applications in catalysis, magnetic materials, and electronic devices. For instance, a study reported the formation of tethered boryl and base-stabilized borylene osmium complexes from the reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine (Rickard, Roper, Williamson, & Wright, 2002).

Safety And Hazards

Specific safety and hazard information for 2-[(3-Aminopyridin-4-yl)amino]ethanol is not available in the search results. However, Sigma-Aldrich, a supplier of the compound, provides Material Safety Data Sheets (MSDS) for similar compounds5.


Future Directions

The future directions of 2-[(3-Aminopyridin-4-yl)amino]ethanol are not explicitly mentioned in the search results. However, given its structural similarity to 2-aminopyrimidines, which have demonstrated a wide range of biological activities3, it is reasonable to speculate that 2-[(3-Aminopyridin-4-yl)amino]ethanol may also have potential applications in medicinal chemistry.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

2-[(3-aminopyridin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-5-9-2-1-7(6)10-3-4-11/h1-2,5,11H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFUJNJNKHEQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365427
Record name 2-[(3-aminopyridin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Aminopyridin-4-yl)amino]ethanol

CAS RN

124897-41-2
Record name 2-[(3-aminopyridin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminopyridin-4-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.